

Incidence and Severity of Neutropenia in Clinical Trials

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Compound Focus: Parsaclisib

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The following table summarizes the key quantitative data on neutropenia from **parsaclisib** monotherapy trials:

Trial Identifier	Patient Population	Neutropenia Incidence (Any Grade)	Grade ≥ 3 Neutropenia Incidence	Other Relevant Hematologic AEs
CITADEL-101 [1]	Relapsed/Refractory B-cell Malignancies	Information not specified	19% of patients	-
CITADEL-203 [2]	Relapsed/Refractory Follicular Lymphoma	10.3%	10.3%	Anemia (71.4%, any grade), Thrombocytopenia (20.4%, grade ≥ 3) [3]
CITADEL-213 [4]	Japanese patients with R/R Follicular Lymphoma	Information not specified in results	Reported, but specific incidence not provided	-

Trial Identifier	Patient Population	Neutropenia Incidence (Any Grade)	Grade ≥ 3 Neutropenia Incidence	Other Relevant Hematologic AEs
Phase 1/1b (2024) [3]	Newly Diagnosed DLBCL (Parsaclisib + R-CHOP)	83.7% (any grade, treatment-related)	71.4% (grade ≥ 3 , treatment-related)	Febrile neutropenia (6.1%)

Technical Guide for Monitoring and Management

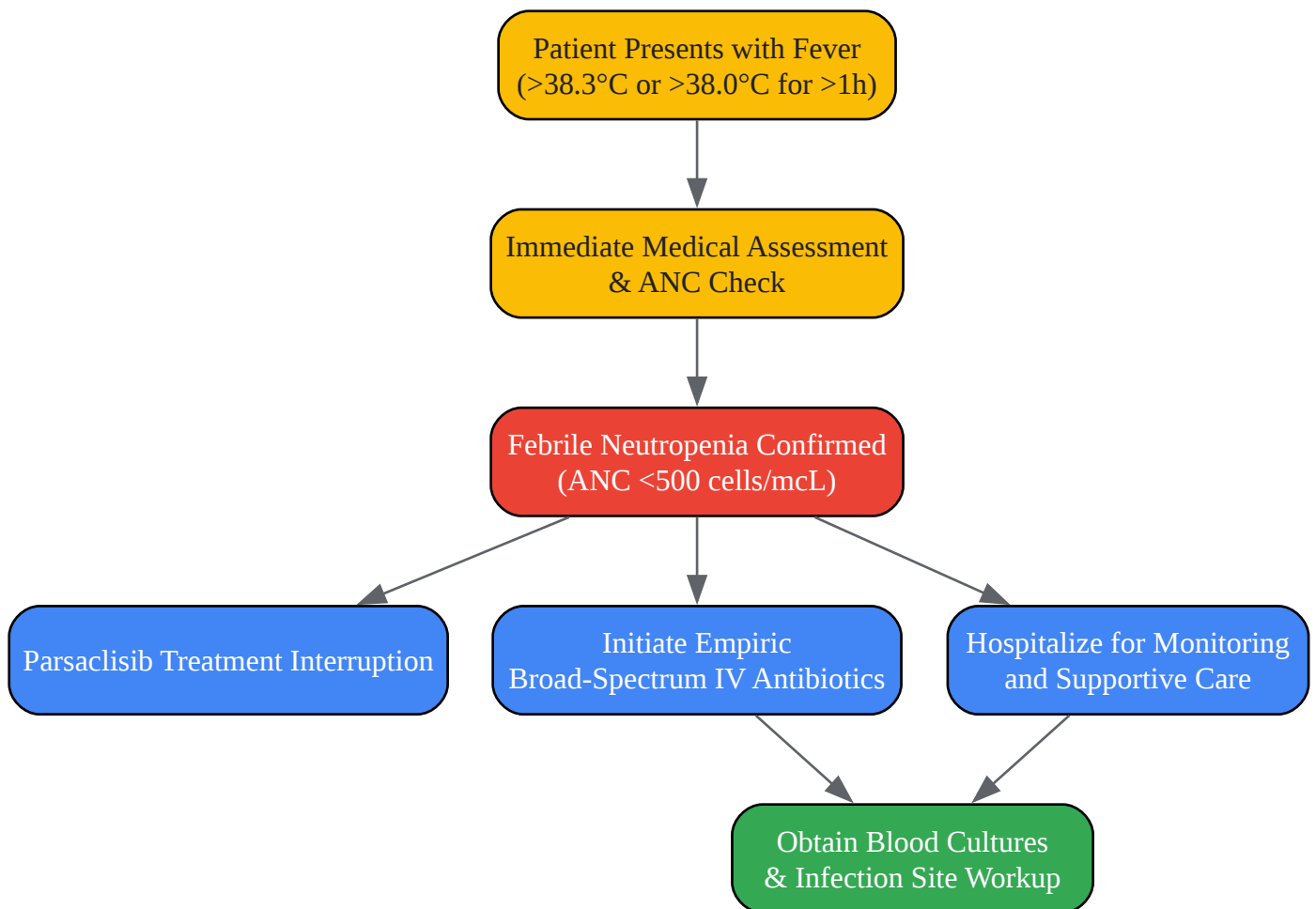
For your experimental protocols and troubleshooting guides, here are the essential monitoring and management strategies.

Experimental Protocol: Hematologic Parameter Monitoring

- **Purpose:** To systematically monitor for the onset and severity of neutropenia and other cytopenias in subjects receiving **parsaclisib**.
- **Procedure:**
 - **Baseline Assessment:** Perform a complete blood count (CBC) with differential and absolute neutrophil count (ANC) prior to initiation of **parsaclisib** [5] [6].
 - **Regular Monitoring:** Obtain CBC with differential **at least weekly** during the initial 8-week daily dosing period, as this is a period of higher risk [1] [4].
 - **Continuous Monitoring:** Continue regular monitoring (e.g., every 2-4 weeks or as per protocol) during the maintenance phase of treatment.
 - **Action Thresholds:** Define protocol-specific actions for ANC findings:
 - **Mild Neutropenia (ANC 1000-1500/mcL):** Continue therapy with increased monitoring frequency [6].
 - **Moderate to Severe Neutropenia (ANC <1000/mcL):** Consider treatment interruption and/or dose reduction. The use of Granulocyte Colony-Stimulating Factor (G-CSF) should be per institutional guidelines [7] [6].
 - **Febrile Neutropenia (Fever + ANC <500/mcL):** Immediately interrupt **parsaclisib** and initiate empiric broad-spectrum intravenous antibiotics as per institutional guidelines for febrile neutropenia [5].

Troubleshooting FAQ for Neutropenia

- **Q: What is the recommended course of action for a subject who develops Grade 3 neutropenia (ANC 500-1000/mcL) during the daily dosing phase?**
 - **A:** Immediately interrupt **parsaclisib** dosing. Monitor CBC frequently until ANC recovers to >1000/mcL. Consider re-initiating treatment at a reduced dose or with G-CSF support, per study protocol. Investigate and rule out other contributing causes [6] [2].
- **Q: How should a case of suspected febrile neutropenia be managed in a clinical trial setting?**
 - **A:** This is a medical emergency. Follow this standardized workflow for management [5]:



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- **Q: Are there any prophylactic measures recommended to prevent neutropenia in subjects on parsaclisib?**

- **A:** Routine prophylactic use of G-CSF is not standard for **parsaclisib** monotherapy. However, in combination with myelosuppressive chemotherapy like R-CHOP, prophylactic G-CSF should be administered per established oncology guidelines [5] [3]. Antiviral and anti-Pneumocystis jirovecii pneumonia (PJP) prophylaxis may also be required, as implemented in some **parsaclisib** trials [1].

Mechanism and Context

Understanding the underlying biology and clinical context is critical for risk assessment.

- **Mechanistic Insight: Parsaclisib** is a potent and highly selective next-generation inhibitor of the PI3K δ isoform [8]. While its primary therapeutic effect is through inhibition of B-cell receptor signaling and proliferation in malignant B-cells [1], this pathway is also involved in immune cell regulation. Neutropenia is an on-target, off-effect consequence, likely due to the role of PI3K signaling in hematopoietic cell development and function.
- **Safety Profile Context:** Compared to earlier generation PI3K δ inhibitors, **parsaclisib** was structurally optimized (using a pyrazolopyrimidine scaffold instead of a purine) to minimize off-target toxicities, particularly hepatotoxicity [1] [8]. Neutropenia remains a shared class effect, but with a potentially differentiated overall safety profile.

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